molecular formula C7H6Br2O3S B2450439 2,4-Dibromo-6-(methylsulfonyl)benzenol CAS No. 400087-32-3

2,4-Dibromo-6-(methylsulfonyl)benzenol

Cat. No.: B2450439
CAS No.: 400087-32-3
M. Wt: 329.99
InChI Key: ROZCHTKEJHBNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-(methylsulfonyl)benzenol is a useful research compound. Its molecular formula is C7H6Br2O3S and its molecular weight is 329.99. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Catalytic Synthesis Applications : 2,4-Dibromo-6-(methylsulfonyl)benzenol is used in the catalytic synthesis of various compounds. For example, its derivatives have been employed in the tetrahydropyranylation and depyranylation of alcohols and phenols, demonstrating its versatility in organic synthesis (Khazaei, Rostami, & Mahboubifar, 2007).

Synthesis of Heterocyclic Compounds

  • Synthesis of Benzofurans and Benzothiophenes : This compound plays a role in the synthesis of methylsulfonylated and carbonylated benzofurans and benzothiophenes, which are valuable in various chemical applications (Zhang, Cheng, Cai, Liu, & Sun, 2018).

Biomedical Research

  • Potential Biomedical Applications : Bromophenol derivatives, including this compound, have shown promise in biomedical research. They have been studied for their potential inhibition of important enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting their utility in drug discovery and pharmacological studies (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019).

Organic Chemistry Research

  • Organic Reaction Facilitation : this compound derivatives are utilized in facilitating various organic reactions, such as the synthesis of pyran, pyranopyrazole, and phthalazine derivatives. This highlights its role as a versatile reagent in organic chemistry (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).

Photocatalysis and Synthesis

  • Photocatalysis Applications : It is used in photocatalytic processes, indicating its potential in the field of green chemistry and sustainable reaction methodologies. The compound's derivatives have been employed in photocatalytic reactions for sulfonylation, showcasing its utility in advanced synthesis techniques (Gong, Wang, Ye, & Wu, 2019).

Properties

IUPAC Name

2,4-dibromo-6-methylsulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCHTKEJHBNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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